21-O-Acetyl 6beta-hydroxy cortisol-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-O-Acetyl 6 typically involves the acetylation of dexamethasone. The process begins with the reaction of dexamethasone with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 21st position .
Industrial Production Methods
In an industrial setting, the production of 21-O-Acetyl 6 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
21-O-Acetyl 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
21-O-Acetyl 6 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of 21-O-Acetyl 6 involves its interaction with specific molecular targets and pathways. As a derivative of dexamethasone, it exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The acetyl group at the 21st position enhances its stability and bioavailability, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound of 21-O-Acetyl 6, widely used as an anti-inflammatory and immunosuppressive agent.
21-O-Acetyl-12β-O-tigloyl-17β-marsdenin: Another acetylated compound with distinct biological activities.
Acacetin Glycosides: Compounds with acetyl groups that exhibit various pharmacological properties.
Uniqueness
21-O-Acetyl 6 stands out due to its specific acetylation at the 21st position, which enhances its stability and bioavailability compared to other similar compounds. This unique modification allows for more effective interaction with molecular targets and improved therapeutic potential .
Properties
Molecular Formula |
C23H32O7 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,18-,20+,21-,22-,23-/m0/s1/i10D2,18D,20D |
InChI Key |
UXZCDTDGPVVXFM-JIGVFIJOSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](C[C@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |
Origin of Product |
United States |
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